molecular formula C20H21NO5 B2912784 (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2093993-48-5

(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2912784
CAS No.: 2093993-48-5
M. Wt: 355.39
InChI Key: KLEJEVDXSXCTFY-GOSISDBHSA-N
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Description

Synthesis Analysis

The synthesis of EFCA involves the condensation of an ethyl ester with a fluorenyl-based amine. Detailed synthetic pathways and reaction conditions are documented in the literature .

Mechanism of Action

Target of Action

Fmoc-D-Ser(Et)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-ethyl-D-serine or (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid serine during peptide synthesis . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the desired peptide bond formation is achieved, the Fmoc group can be removed using an organic base like 4-methylpiperidine .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . SPPS is a method used to synthesize peptides, where the peptide chain is assembled while attached to an insoluble resin . The Fmoc group in Fmoc-D-Ser(Et)-OH allows for the sequential addition of amino acids to the growing peptide chain .

Pharmacokinetics

Its bioavailability is more related to its efficiency in the peptide synthesis process .

Result of Action

The use of Fmoc-D-Ser(Et)-OH in peptide synthesis results in the successful assembly of the desired peptide chain . The Fmoc group ensures that the amino acids are added in the correct sequence and that unwanted side reactions are minimized .

Action Environment

The action of Fmoc-D-Ser(Et)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection steps . For example, the removal of the Fmoc group is typically conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min .

Properties

IUPAC Name

(2R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJEVDXSXCTFY-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093993-48-5
Record name (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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